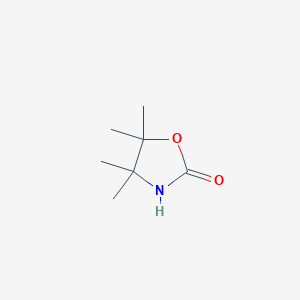
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
説明
“4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C7H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC(OC1(C)C)(C)C(N1)=O . The InChI representation is 1S/C7H13NO2/c1-6(2)5(9)8-7(3,4)10-6/h1-4H3,(H,8,9) .
科学的研究の応用
1. Synthesis and Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, including 4,4,5,5-tetramethyl variants, is significant in synthetic organic chemistry. It is used in various synthetic approaches to construct five-member rings, offering mechanistic and stereochemical benefits. Oxazolidinones are not only prevalent in natural product chemistry but are also extensively applied as protective groups for 1,2-aminoalcohol systems. The advent of oxazolidin-2-one-based antibacterial drugs like Linezolid has further heightened scientific interest in this domain (Zappia et al., 2007).
2. Biological and Pharmaceutical Applications
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one derivatives have shown promise in various biological applications. For instance, compounds like 5-hydroxymethyl-oxazolidin-2-one exhibit potent antibacterial properties against selected Gram-positive and Gram-negative bacteria. They may act as dual inhibitors of topoisomerases IV and protein synthesis, suggesting their potential in developing novel antimicrobial agents (Phillips & Sharaf, 2009). Furthermore, some oxazolidinone derivatives, particularly 5-(carbamoylmethylene)-oxazolidin-2-ones, have demonstrated antiproliferative activity against certain cancer cell lines, such as MCF-7 and HeLa cells, and have been observed to induce apoptosis via increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).
3. Chemical Properties and Synthesis
The synthesis of this compound and its variants has been extensively studied. For example, the electrochemical fluorination of 3-methyl-1,3-oxazolidin-2-one leads to the production of 4,4,5,5-tetrafluoro-3-trifluoromethyl-1, 3-oxazolidin-2-one. Spectral data and physical properties such as viscosity, melting point, boiling point, and density have been recorded for these compounds, providing a comprehensive understanding of their chemical nature (Jüschke et al., 1998).
4. Environmental Applications
In environmental chemistry, oxazolidin-2-ones are explored for the chemical fixation of carbon dioxide. For instance, 4-methylene-1,3-oxazolidin-2-ones can be synthesized from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without additional catalysts. This demonstrates an eco-friendly and efficient approach to utilizing CO2 (Xu et al., 2011).
Safety and Hazards
特性
IUPAC Name |
4,4,5,5-tetramethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(2)7(3,4)10-5(9)8-6/h1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULBHIBEAZTUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)N1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
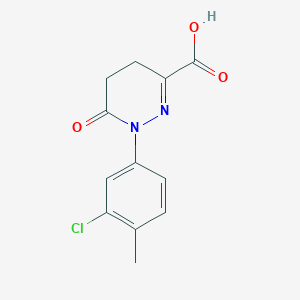
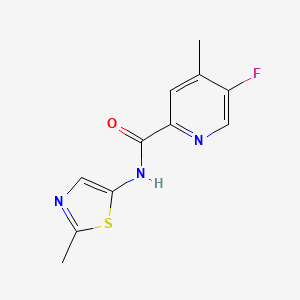
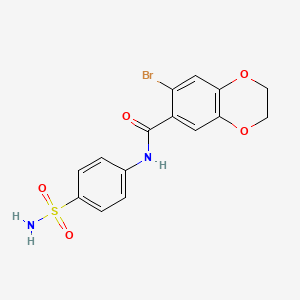
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2424876.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)
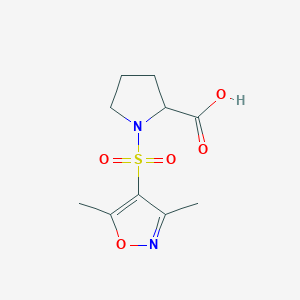
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2424884.png)
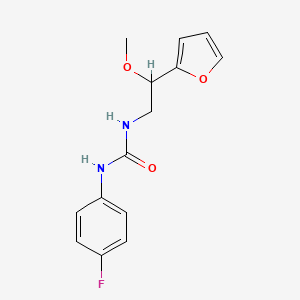
![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)ethanone](/img/structure/B2424888.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one](/img/structure/B2424889.png)
![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)
![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)
